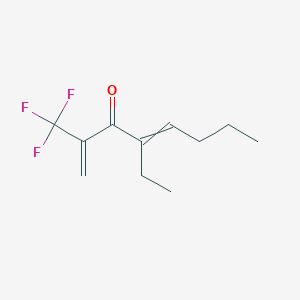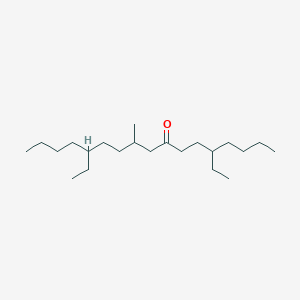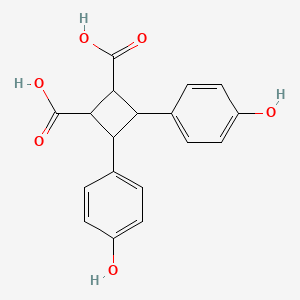![molecular formula C24H29ClO9 B14269587 (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate CAS No. 132774-21-1](/img/structure/B14269587.png)
(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate is a complex organic molecule characterized by multiple functional groups, including acetyloxy, chloro, hydroxy, methylidene, and dioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate typically involves multi-step organic reactions. These steps may include:
Formation of the core tetracyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Functional groups such as acetyloxy, chloro, and hydroxy groups are introduced through specific reactions like acetylation, chlorination, and hydroxylation.
Final modifications: The final steps involve fine-tuning the molecule to achieve the desired structure, which may include oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and microfluidization can be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms or convert existing functional groups to higher oxidation states.
Reduction: This reaction can remove oxygen atoms or convert functional groups to lower oxidation states.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may produce alcohols or alkanes.
科学的研究の応用
(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: Cellular signaling pathways that are modulated by the compound, leading to its observed effects.
類似化合物との比較
(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar tetracyclic structures or functional groups, such as other acetyloxy or chloro derivatives.
特性
CAS番号 |
132774-21-1 |
|---|---|
分子式 |
C24H29ClO9 |
分子量 |
496.9 g/mol |
IUPAC名 |
(15-acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate |
InChI |
InChI=1S/C24H29ClO9/c1-10-9-14-18(32-14)22(5)8-7-15(28)23(6,34-13(4)27)17(22)20(31-12(3)26)24(30)11(2)21(29)33-19(24)16(10)25/h7-8,11,14,16-20,30H,1,9H2,2-6H3 |
InChIキー |
CORHZFHADRTYDU-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)OC2C1(C(C3C(C=CC(=O)C3(C)OC(=O)C)(C4C(O4)CC(=C)C2Cl)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
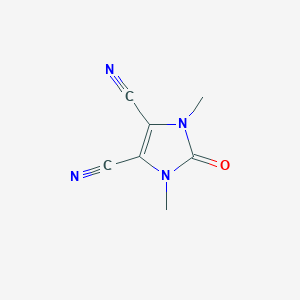
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
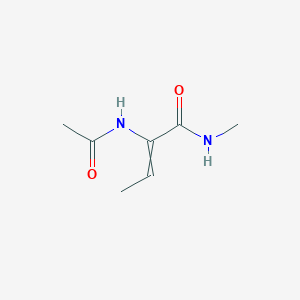
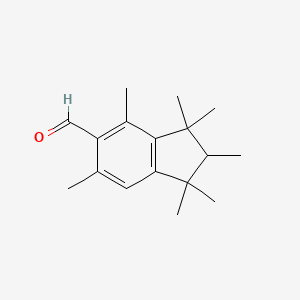
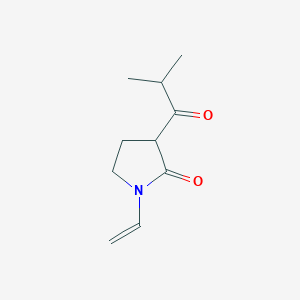
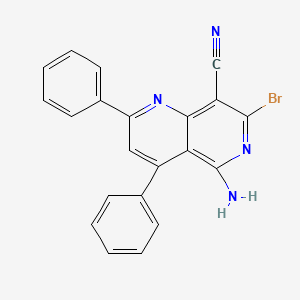
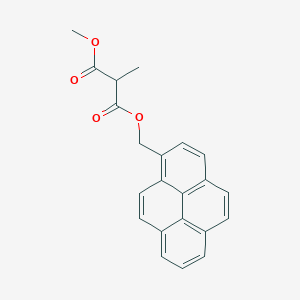
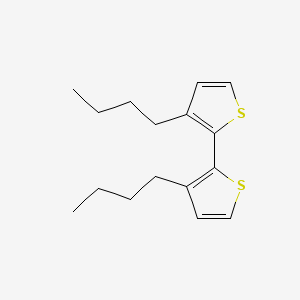
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
